molecular formula C24H28N8O6 B1193050 LL320

LL320

Katalognummer: B1193050
Molekulargewicht: 524.54
InChI-Schlüssel: BWPXKNJHQXYKGO-NMNPZVDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LL320 is a potent NNMT inhibitor. This compound demonstrates a Ki value of 1.6 ± 0.3 nM, which is the most potent inhibitor to date. The cocrystal structure of this compound confirms its interaction with both the substrate and cofactor binding sites on NNMT. Importantly, this is the first example of using the propargyl linker to construct potent methyltransferase inhibitors, which will expand the understanding of the transition state of methyl transfer.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

NNMT has been implicated in various cancers due to its role in regulating nicotinamide metabolism. Elevated NNMT levels correlate with poor prognosis in certain cancers, making LL320 a candidate for therapeutic intervention. Studies have shown that this compound can selectively inhibit NNMT, potentially leading to reduced tumor growth and improved patient outcomes .

Neurological Disorders

Research indicates that NNMT may also play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting NNMT, this compound may help restore normal methylation processes disrupted in these conditions. The compound's ability to penetrate cells effectively enhances its potential as a therapeutic agent .

Comparative Studies

Recent studies compared this compound with other NNMT inhibitors, particularly II399, which incorporates an unconventional S-adenosyl-L-methionine (SAM) mimic. While both compounds exhibit high selectivity for NNMT, this compound demonstrated broader interactions with additional proteins, including RNMT and DPH5 . This suggests that this compound's application may extend beyond NNMT inhibition alone.

In Vitro Studies

In vitro experiments have confirmed this compound's efficacy against various cell lines expressing elevated levels of NNMT. The compound was shown to significantly reduce cell proliferation in these models, supporting its potential use as an anticancer agent .

Chemoproteomic Profiling

A chemoproteomic approach was employed to assess the selectivity of this compound within endogenous proteomes. This study revealed that this compound interacts with multiple proteins involved in methylation pathways, highlighting its versatility as a research tool for understanding methylation-related diseases .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application Area Details References
Cancer TreatmentPotent inhibitor of NNMT; potential to reduce tumor growth
Neurological DisordersMay restore normal methylation processes; implications for Alzheimer's
Comparative EfficacyHigher selectivity compared to II399; broader protein interactions
In Vitro EfficacySignificant reduction in cell proliferation in cancer models
Chemoproteomic InsightsIdentified multiple interacting proteins; versatile research tool

Eigenschaften

Molekularformel

C24H28N8O6

Molekulargewicht

524.54

IUPAC-Name

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-(3-carbamoylphenyl)prop-2-yn-1-yl)amino)butanoic acid

InChI

InChI=1S/C24H28N8O6/c25-15(24(36)37)6-8-31(7-2-4-13-3-1-5-14(9-13)21(27)35)10-16-18(33)19(34)23(38-16)32-12-30-17-20(26)28-11-29-22(17)32/h1,3,5,9,11-12,15-16,18-19,23,33-34H,6-8,10,25H2,(H2,27,35)(H,36,37)(H2,26,28,29)/t15-,16+,18+,19+,23+/m0/s1

InChI-Schlüssel

BWPXKNJHQXYKGO-NMNPZVDOSA-N

SMILES

O=C(O)[C@@H](N)CCN(C[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)CC#CC4=CC=CC(C(N)=O)=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

LL320;  LL-320;  LL 320; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LL320
Reactant of Route 2
LL320
Reactant of Route 3
LL320
Reactant of Route 4
LL320
Reactant of Route 5
Reactant of Route 5
LL320
Reactant of Route 6
LL320

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.